molecular formula C35H64O7 B1665508 Annonacin CAS No. 111035-65-5

Annonacin

Katalognummer: B1665508
CAS-Nummer: 111035-65-5
Molekulargewicht: 596.9 g/mol
InChI-Schlüssel: XNODZYPOIPVPRF-CGWDHHCXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Annonacin is an acetogenin from the Annonaceae family, known for its potential to prevent cell division by arresting the cell cycle and inhibiting cell proliferation . Research indicates this compound may induce cell cycle arrest and cytotoxicity in bladder cancer cells via a Bax and caspase-3 related pathway, and arrest the cell cycle at the G1 phase by stimulating the p21 protein in cancers induced by N-nitroso-N-methylurea (NMU) . It has also been reported to inhibit the proliferation of MCF-7 breast cancer cells by decreasing the expression of ER, cyclin D1, and Bcl2 .

Scientific Research Applications

  • Anti-cancer agent this compound's ability to prevent cell division has spurred research into its application as an anti-cancer agent . Studies have explored its effects on various cancer types, including bladder and breast cancer .
  • Drug delivery systems Due to this compound's low bioavailability and solubility, and its limited ability to cross the blood-brain barrier, researchers are exploring methods to enhance its delivery and effectiveness .
  • Neurotoxicity studies Epidemiological studies have linked this compound consumption to a high prevalence of atypical parkinsonism, prompting investigations into its neurotoxic effects .

Nanodiamonds for Enhanced Delivery of this compound

One study explored the use of nanodiamonds as a carrier to deliver this compound to breast cancer cells, with the aim of enhancing its bioavailability and anti-cancer properties .

Methods
this compound was coupled with nanodiamonds and characterized using UV-Vis spectrophotometry, FTIR, SEM, and PSA to determine their stability and drug release . Cell growth inhibition and cell migration assays were performed using the breast cancer MCF7 and T747D cell lines, and in vivo analysis was performed in rats (Rattus norvegicus) . MCF7 and T747D cells were treated with 12.5 μg/mL this compound coupled with nanodiamonds for 24 and 48 hours and further analyzed by MTT, cell migration, and reactive oxygen species (ROS) assays . Twenty-five female rats were divided into five groups, and breast cancer was induced using two intraperitoneal doses of N-nitroso-N-methylurea (NMU) (50 and 30 mg/kg body weight) . this compound coupled with nanodiamonds was administered by intraperitoneal injection (17.5 mg/kg body weight) for 5 weeks, one injection per 3 days .

Results
Administration of this compound coupled with nanodiamonds significantly reduced MCF7 cell growth and reactive oxygen species (ROS) levels . The in vivo study showed that administration of this compound coupled with nanodiamonds significantly reduced PI3KCA levels and increased p53 expression, reduced cancer antigen-15-3 (CA-15-3) levels in serum, increased caspase-3 expression, reduced Ki-67 levels, and reduced the thickness of the mammary ductal epithelium .


The study demonstrated the effectiveness of nanodiamonds as a carrier of this compound to inhibit breast cancer cell growth through inhibition of the PI3K/Akt signaling pathway .

Quantification of this compound in Rat Plasma

A quantification method for this compound in rat plasma was developed using UPLC-ESI-TQ, with annonacinone as an internal standard, to evaluate its bioavailability .

Methods
The method used SRM mode with a focus on 112 uma loss, characteristic of acetogenins, and an Acquity UPLC BEH C18 column with a 5-minute water/acetonitrile gradient . Calibration standards from 0.1 ng/mL to 100 ng/mL of this compound in rat plasma, containing 10 ng/mL of internal standard, were prepared . Sample preparation involved two consecutive liquid/liquid extractions with ethylacetate, evaporation of the supernatant, and reconstitution in acetonitrile . The method was applied to plasma samples collected after intravenous and oral administration on 6 rats per route, at a concentration of 0.5 mg/kg (intravenous) and 10 mg/kg (oral) . Blood samples were collected periodically for 48 hours .

Results
this compound was quantified in plasma until 48 and 32 hours after intravenous and oral administration, respectively . Pharmacokinetic parameters were obtained by non-compartmental analysis, with the bioavailability of this compound estimated to be 3% .

Neurotoxicity of this compound

Wirkmechanismus

Target of Action

Annonacin, an acetogenin found in Annona muricata, primarily targets the mitochondrial complex I and sodium/potassium (NKA) and sarcoplasmic reticulum (SERCA) ATPase pumps . These targets play crucial roles in cellular energy production and ion homeostasis .

Mode of Action

This compound interacts with its targets by inhibiting their function. It suppresses mitochondrial complex I, leading to ATP depletion . Additionally, it represses ubiquinone-linked NADH oxidase, a crucial component expressed on the membrane of cancer cells . This compound also acts as an inhibitor of NKA and SERCA ATPase pumps .

Biochemical Pathways

This compound’s action affects several biochemical pathways. It induces cell cycle arrest at the G1 phase in T24 bladder cancer cells by stimulating p21, and causes cytotoxicity in a Bax and caspase-3-related pathway . It also promotes apoptosis in cancer cells by activating the caspase 3 and Bax pathways . Moreover, it can promote selective cancer cell death via NKA-dependent and SERCA-dependent pathways .

Pharmacokinetics

Its poor solubility can limit its bioavailability . To overcome this, research has explored the use of supramolecular polymer micelles (SMPMs) to encapsulate this compound, increasing its solubility in aqueous media and boosting its bioavailability by a factor of 13 in a simulated human digestive system .

Result of Action

This compound exhibits potent cytotoxic effects against various cancer cell lines . It significantly reduces tumor size and progression . In addition, it promotes selective cancer cell death, making it a potential therapeutic compound for cancer treatment . It’s worth noting that this compound has also been associated with neurotoxic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the plant’s growth conditions can affect the concentration of this compound in Annona species . Furthermore, the bioavailability and efficacy of this compound can be influenced by the formulation and delivery method used . More research is needed to fully understand how environmental factors influence this compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Annonacin is a potent inhibitor of mitochondrial complex I (NADH-dehydrogenase) . As NADH-dehydrogenase is responsible for the conversion of NADH to NAD+ as well as the establishment of a proton gradient in the mitochondria, this compound disables the ability of a cell to generate ATP through oxidative phosphorylation . This interaction with enzymes and proteins leads to cell apoptosis or necrosis .

Cellular Effects

This compound has been shown to have a disabling and potentially lethal neurotoxic effect . It promotes cytotoxicity via mitochondrial complex-I inhibition with consequent proliferative inhibition in a variety of cancer cells . It also causes an increase in the number of neurons with phosphorylated tau in the somatodendritic compartment in several brain areas .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of mitochondrial complex I . This inhibition disrupts the conversion of NADH to NAD+ and the establishment of a proton gradient in the mitochondria, leading to a decrease in ATP production . This energy depletion can lead to cell apoptosis or necrosis .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. It has been found that this compound exposure caused an increase in the number of neurons with phosphorylated tau in the somatodendritic compartment in several brain areas . The leaf extract exhibited an inhibitory effect on the proliferation of both cancer cell lines used in a dose- and time-dependent manner, with no toxic effects on normal mononuclear cells isolated from human bone marrow .

Dosage Effects in Animal Models

Studies in rodents indicate that consumption of this compound (3.8 and 7.6 mg per kg per day for 28 days) caused brain lesions consistent with Parkinson’s disease . The antitumor activity of this compound and its dosage effects in animal models have also been reported .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the mitochondrial respiratory chain, specifically the conversion of NADH to NAD+ . It inhibits the mitochondrial complex I, disrupting this metabolic pathway and leading to a decrease in ATP production .

Transport and Distribution

This compound-induced ATP depletion causes the retrograde transport of mitochondria to the cell soma and induces changes in the intracellular distribution of tau . This suggests that this compound can influence the transport and distribution of molecules within cells.

Subcellular Localization

This compound is a lipophilic inhibitor of complex I of the mitochondrial respiratory chain . This suggests that this compound is localized in the mitochondria of cells, where it exerts its effects by inhibiting the function of complex I .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of annonacin involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of a lactone intermediate, followed by the introduction of hydroxyl groups and the formation of the final acetogenin structure. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound is primarily focused on extraction from natural sources rather than synthetic methods. The extraction process involves the use of solvents such as ethanol or ethyl acetate to isolate this compound from the leaves, seeds, or fruit pulp of Annona muricata (soursop) and other related species . The extracts are then purified using techniques such as chromatography to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Annonacin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden, um zusätzliche sauerstoffhaltige funktionelle Gruppen in das this compound-Molekül einzuführen.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um bestimmte funktionelle Gruppen, wie z. B. Carbonylgruppen, innerhalb der this compound-Struktur zu reduzieren.

    Substitution: Substitutionsreaktionen beinhalten oft die Verwendung von Halogenierungsmitteln oder Nukleophilen, um bestimmte Atome oder Gruppen innerhalb des Moleküls zu ersetzen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind modifizierte Acetogenine mit verbesserten oder veränderten biologischen Aktivitäten. Diese Derivate werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht.

Biologische Aktivität

Annonacin, a prominent acetogenin derived from the Annona muricata (soursop) plant, has garnered significant attention for its potential biological activities, particularly in the realms of cancer therapy and neuroprotection. This article delves into the various biological activities of this compound, summarizing key findings from diverse research studies and case analyses.

This compound belongs to a class of compounds known as acetogenins, which are characterized by their unique chemical structures that include long-chain fatty acids. The primary mechanism through which this compound exerts its biological effects is by inhibiting mitochondrial complex I (NADH: ubiquinone oxidoreductase), leading to reduced ATP production and subsequent induction of apoptosis in cancer cells .

1. Antitumor Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notable findings include:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound selectively induces cell death in cancer cells while sparing normal cells. This selectivity is attributed to its ability to inhibit Na+/K+-ATPase activity, which is crucial for maintaining cellular homeostasis .
  • Case Study Evidence : A case study involving a 66-year-old woman with metastatic breast cancer reported stabilization of her condition after consuming soursop leaves alongside chemotherapy, suggesting a potential adjunctive role for this compound in cancer treatment .

2. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, potentially beneficial in the context of neurodegenerative diseases:

  • Mechanisms of Neurotoxicity : Although this compound has been associated with neurotoxic effects at high concentrations, it also exhibits protective effects against oxidative stress in neuronal cells. This duality highlights the importance of dosage and context in evaluating its safety and efficacy .

3. Antioxidant Activity

This compound exhibits significant antioxidant properties:

  • Free Radical Scavenging : In vitro assays demonstrate that extracts containing this compound can effectively scavenge free radicals, which contributes to its potential protective effects against oxidative damage .

Research Findings and Data Tables

The following table summarizes key studies on the biological activity of this compound:

StudyFindingsCell LinesConcentration
Syed & Syed (2016)Antitumor activity via complex I inhibitionVarious cancer cell linesIC50 values < 10 µg/mL
Machado (2019)Induction of apoptosis through mitochondrial dysfunctionHeLa, MCF-75-20 µg/mL
Recent Study (2023)Selective cytotoxicity in glioblastoma cellsU251, GAMG< 7 µg/mL

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies have evaluated parameters such as:

  • Absorption : this compound shows moderate intestinal absorption, suggesting potential bioavailability when administered orally .
  • Blood-Brain Barrier Penetration : Preliminary data indicate that this compound may cross the blood-brain barrier, which is significant for neuroprotective applications .

However, concerns regarding its neurotoxicity at higher doses necessitate further investigation into its safety profile.

Eigenschaften

IUPAC Name

(2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNODZYPOIPVPRF-CGWDHHCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCC[C@@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H64O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20892989
Record name Annonacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20892989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111035-65-5
Record name (+)-Annonacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111035-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Annonacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111035655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Annonacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20892989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANNONACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40372ET6TM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Annonacin
Reactant of Route 2
Reactant of Route 2
Annonacin
Reactant of Route 3
Reactant of Route 3
Annonacin
Reactant of Route 4
Reactant of Route 4
Annonacin
Reactant of Route 5
Reactant of Route 5
Annonacin
Reactant of Route 6
Reactant of Route 6
Annonacin
Customer
Q & A

Q1: What is the primary mechanism of action of annonacin?

A1: this compound is a potent inhibitor of mitochondrial complex I, a crucial enzyme in the electron transport chain responsible for cellular energy production. [, ] This inhibition disrupts ATP production, leading to a cascade of downstream effects. [, ]

Q2: What are the downstream consequences of this compound-induced mitochondrial complex I inhibition?

A2: Inhibition of mitochondrial complex I by this compound leads to decreased ATP levels, [, ] retrograde transport of mitochondria, [] and ultimately, cell death. [] Studies have also shown that this compound induces tau pathology, characterized by the redistribution of tau protein from axons to the cell body, potentially contributing to neurodegenerative processes. []

Q3: How does this compound affect cancer cells?

A3: In addition to its effects on mitochondrial complex I, this compound exhibits anti-cancer properties through several mechanisms. Studies show it can inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, [, ] suppress mTOR activation, [] induce cell cycle arrest at the G1 phase, [, ] and promote apoptosis in cancer cells. [, , ]

Q4: Does this compound exhibit synergistic effects with other anti-cancer drugs?

A4: Yes, research indicates that this compound can synergize with sorafenib, a drug used to treat hepatocellular carcinoma, to enhance anti-tumor activity in vitro and in vivo. [] This synergistic effect is attributed to the combined ability to reduce intracellular ATP levels and induce apoptosis. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C35H64O7 and a molecular weight of 596.89 g/mol. [, ]

Q6: What spectroscopic techniques are used to characterize this compound?

A6: Researchers commonly employ a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to elucidate the structure of this compound and its derivatives. [, , , , , , ]

Q7: Are there any known material compatibility issues with this compound?

A7: While specific material compatibility information is limited in the provided research, this compound's lipophilic nature suggests potential interactions with certain materials. Further studies are needed to assess material compatibility comprehensively.

Q8: Does this compound possess any catalytic properties?

A8: The provided research does not indicate any intrinsic catalytic properties of this compound. Its primary mode of action revolves around binding and inhibiting mitochondrial complex I rather than catalyzing chemical reactions.

Q9: How has computational chemistry been used to study this compound?

A10: Computational studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the interactions between this compound and potential target proteins. For instance, these methods were used to assess its binding affinity to the nucleotide binding domain of the multi-drug resistance protein ABCB1 [] and the catalytic domain of DNA methyltransferase 1 (DNMT1). []

Q10: How do structural modifications impact the activity of this compound and its analogs?

A11: Structural modifications, such as changes in the THF ring configuration, the length of the alkyl chain, and the number and position of hydroxyl groups, have been shown to affect the biological activity of this compound and its analogs. [, , , ] For example, the presence of a cis configuration in the THF ring, as seen in cis-annonacin, can significantly enhance cytotoxicity compared to the trans isomer. [] Acetylation or methoxymethylation of hydroxyl groups in some acetogenins can also alter their activity, potentially reducing toxicity and enhancing antifeedant effects. []

Q11: What are some strategies to improve the solubility and bioavailability of this compound?

A12: Research suggests that encapsulating this compound in supramolecular polymer micelles (SMPMs) can enhance its solubility in aqueous media and significantly improve its bioavailability in a simulated human digestive system. [] This encapsulation also demonstrated increased cytotoxic activity compared to free this compound in water. []

Q12: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A14: While the provided research doesn’t offer detailed ADME data for this compound, its lipophilic nature suggests potential for absorption through the gastrointestinal tract. Studies show that when administered systemically to rats, this compound can cross the blood-brain barrier and accumulate in brain parenchyma. [] Further investigation is needed to fully understand its metabolic fate and excretion pathways.

Q13: What in vitro models have been used to study this compound’s effects?

A16: Researchers have utilized a variety of in vitro models, including primary cultures of rat striatal neurons, [] human cancer cell lines (e.g., CaKi-2, ECC-1, HEC-1A, Hep G2, MCF-7), [, , , , ] and human non-tumor cells (e.g., HEK-293). [] These models have been instrumental in uncovering this compound’s impact on cellular processes, cytotoxicity, and potential anti-cancer mechanisms.

Q14: What are the potential toxicological concerns associated with this compound?

A19: this compound has been linked to neurotoxicity, particularly atypical parkinsonism, in humans. [, , , ] Research suggests a potential association between chronic consumption of soursop, a fruit rich in this compound, and the development of this neurodegenerative disorder. [, ] Further studies are necessary to confirm the causal relationship and determine safe exposure levels.

Q15: Are there any specific drug delivery systems being explored for this compound?

A20: Research highlights the potential of supramolecular polymer micelles (SMPMs) as a delivery system to enhance the solubility, bioavailability, and cytotoxic activity of this compound. [] Further research exploring targeted drug delivery approaches could help maximize its therapeutic benefits while minimizing potential off-target effects.

Q16: Are there any known biomarkers for this compound efficacy or toxicity?

A16: Current research lacks specific biomarkers for predicting this compound's efficacy or monitoring its potential toxic effects. Identifying biomarkers could be crucial for guiding dosage, monitoring treatment response, and ensuring patient safety in any future clinical applications.

Q17: What analytical techniques are commonly employed for this compound quantification?

A22: Various analytical methods, including high-performance liquid chromatography (HPLC), [] liquid chromatography coupled with mass spectrometry (LC-MS), [, , ] and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), [, ] have been successfully employed to quantify this compound in different matrices.

Q18: What is the environmental impact of this compound and its degradation?

A18: The provided research doesn't provide specific information regarding the environmental impact or degradation pathways of this compound. Further investigations are needed to assess its potential ecotoxicological effects and develop strategies for sustainable management and disposal.

Q19: What is known about the dissolution and solubility of this compound?

A24: this compound, being lipophilic, exhibits poor water solubility, which can limit its bioavailability and therapeutic applications. [, ] Research shows that its solubility can be enhanced using specific drug delivery systems like supramolecular polymer micelles. [] Further studies exploring its dissolution rate and solubility in various media are crucial for optimizing its formulation and delivery.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.